![molecular formula C9H13NS B11759996 Ethyl[(2-methylphenyl)sulfanyl]amine](/img/structure/B11759996.png)
Ethyl[(2-methylphenyl)sulfanyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl[(2-methylphenyl)sulfanyl]amine is an organic compound characterized by the presence of an ethyl group, a sulfanyl group attached to a 2-methylphenyl ring, and an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl[(2-methylphenyl)sulfanyl]amine typically involves the reaction of 2-methylphenyl sulfanyl chloride with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Alkyl halides, acyl chlorides, organic solvents like dichloromethane.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: N-alkylated or N-acylated derivatives.
Aplicaciones Científicas De Investigación
Ethyl[(2-methylphenyl)sulfanyl]amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a building block in the manufacture of dyes and polymers.
Mecanismo De Acción
The mechanism of action of Ethyl[(2-methylphenyl)sulfanyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The amine group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Methyl[(2-methylphenyl)sulfanyl]amine: Similar structure but with a methyl group instead of an ethyl group.
Ethyl[(2-chlorophenyl)sulfanyl]amine: Similar structure but with a chlorine atom instead of a methyl group on the phenyl ring.
Ethyl[(4-methylphenyl)sulfanyl]amine: Similar structure but with the methyl group in the para position on the phenyl ring.
Uniqueness: this compound is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both the ethyl and sulfanyl groups also contributes to its distinct properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C9H13NS |
|---|---|
Peso molecular |
167.27 g/mol |
Nombre IUPAC |
N-(2-methylphenyl)sulfanylethanamine |
InChI |
InChI=1S/C9H13NS/c1-3-10-11-9-7-5-4-6-8(9)2/h4-7,10H,3H2,1-2H3 |
Clave InChI |
ZIJSMUZHPMZNAI-UHFFFAOYSA-N |
SMILES canónico |
CCNSC1=CC=CC=C1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



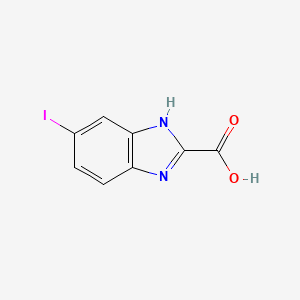
![{[6-(4-Chlorophenyl)imidazo[2,1-B][1,3]thiazol-5-YL]methylidene}(methoxy)amine](/img/structure/B11759940.png)


![5-Methyl-8,9-dihydro-1H-pyrido[3,2-b]azepine-2,6(5H,7H)-dione](/img/structure/B11759958.png)
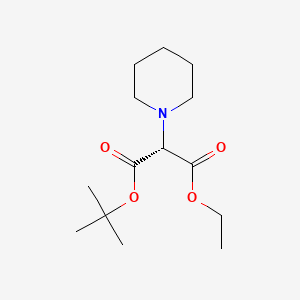
![N-{[3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-yl]methylidene}hydroxylamine](/img/structure/B11759967.png)
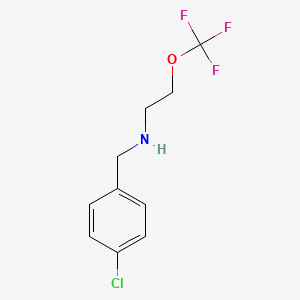
![[Cyclopropyl-(4-methyl-benzyl)-amino]-acetic acid](/img/structure/B11759988.png)
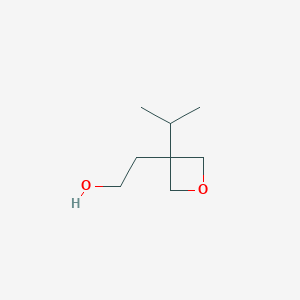

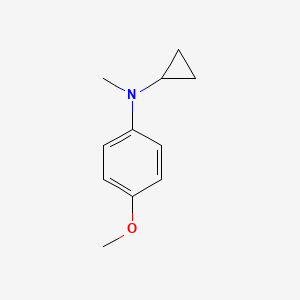
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(2,3-difluorophenyl)methyl]amine](/img/structure/B11760007.png)
